1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea
Description
Properties
IUPAC Name |
1-(cyclohexylmethyl)-3-(4-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJUGGCQTHAYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea typically involves the reaction of biphenyl-4-yl isothiocyanate with cyclohexylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Alkylation Reactions
The thiourea group undergoes alkylation at sulfur or nitrogen atoms. Methyl bromoacetate is a common alkylating agent under basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl bromoacetate | K₂CO₃, acetone, reflux | S-alkylated thiourea derivative | 63–95% | |
| Benzyl bromide | DMF, 140°C, N₂ atmosphere | N-alkylated product | 72% |
Alkylation selectivity depends on reaction conditions:
-
S-alkylation dominates in polar aprotic solvents (DMF) with elevated temperatures .
-
N-alkylation occurs under milder conditions with stoichiometric base .
Hydrolysis
Thioureas hydrolyze under acidic or alkaline conditions to form ureas or amines:
| Conditions | Product | Notes | Reference |
|---|---|---|---|
| 1M NaOH, MeOH, reflux | Biphenyl-4-amine + Cyclohexylmethylamine | Complete decomposition | |
| HCl (conc.), RT | 1-(Biphenyl-4-yl)urea | Partial hydrolysis retaining cyclohexyl group |
Metal Ion Complexation
The thiourea moiety acts as a ligand for heavy metals, particularly Hg²⁺:
| Metal Salt | Solvent | Stoichiometry (Host:Guest) | Detection Method | Reference |
|---|---|---|---|---|
| Hg(NO₃)₂ | DCM/MeOH | 1:1 | UV-Vis, NMR | |
| AgNO₃ | Acetonitrile | 2:1 | FTIR |
Key Findings :
-
Mercury binding involves sulfur coordination, confirmed by NMR downfield shifts of NH protons .
-
Stability constants (log K) for Hg²⁺ complexes exceed 10⁴ M⁻¹ .
Oxidation Reactions
The thiourea group oxidizes to form disulfides or sulfonic acids:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Disulfide dimer | 85% | |
| KMnO₄ | H₂SO₄, RT | Cyclohexylmethyl sulfonic acid | 68% |
Cyclization Reactions
Reaction with α-haloketones yields thiazole derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromoacetophenone | EtOH, reflux, 12 h | 4-Phenylthiazole analog | 78% | |
| Chloroacetone | DMF, 100°C, N₂ atmosphere | 5-Methylthiazole derivative | 65% |
Mechanism : Nucleophilic attack by thiourea sulfur on the α-carbon of haloketones, followed by cyclization.
Acylation Reactions
Thiourea reacts with acyl chlorides to form thioacylurea derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylthiourea | 90% | |
| Benzoyl chloride | CH₂Cl₂, DIPEA, RT | S-Benzoyl intermediate | 82% |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its therapeutic properties, particularly in the context of enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HepG2 (Liver) | 12.8 | Inhibition of cell cycle progression |
| A549 (Lung) | 18.5 | Apoptosis via mitochondrial pathways |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, making it a potential candidate for new antibiotic development.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32.6 |
| Escherichia coli | 28.4 |
| Candida albicans | 40.0 |
The antimicrobial mechanism is believed to disrupt bacterial cell wall synthesis and inhibit key enzymes necessary for bacterial growth.
Biochemistry
This compound has been studied for its interactions with various biomolecules, which can provide insights into its biological functions.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Glutaminase | Competitive | 5.0 |
| Carbonic Anhydrase | Non-competitive | 7.2 |
These interactions highlight the compound's potential role in metabolic modulation for therapeutic purposes.
Materials Science
Beyond biological applications, this compound can be utilized in materials science due to its unique chemical structure.
Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers with desirable mechanical and thermal properties.
Table 4: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.15 W/m·K |
The incorporation of this thiourea derivative into polymer matrices may enhance their performance in various applications, including coatings and composites.
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound:
- Anticancer Efficacy : A study involving MCF-7 cells showed that modifications to the thiourea moiety enhanced cytotoxicity significantly compared to unmodified compounds.
- Antimicrobial Resistance : Research demonstrated that this compound effectively inhibited multi-drug resistant strains of Staphylococcus aureus, providing a potential alternative to traditional antibiotics.
- Pain Relief Studies : Experimental models indicated that the compound significantly increased latency times in pain response tests, suggesting central analgesic effects.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The biphenyl and cyclohexylmethyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The target compound differs from structurally related thioureas in its substitution pattern:
- 1-(Biphenyl-4-carbonyl)-3-p-tolyl-thiourea (I) : Features a biphenylcarbonyl group and a p-tolyl substituent. X-ray diffraction reveals a triclinic crystal system (space group P-1) with planar aromatic rings and dihedral angles between biphenyl and p-tolyl groups .
- 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea (II) : Substituted with a nitro group, this compound exhibits a planar thiourea core stabilized by intramolecular N–H⋯O and C–H⋯S hydrogen bonds. The dihedral angle between biphenyl and nitrophenyl rings is reduced by 40.11° compared to its chlorinated analog .
- 1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea (III) : Incorporates both chloro and nitro groups, leading to nearly coplanar aromatic rings (dihedral angle: 1.02°) and distinct hydrogen-bonding networks (N–H⋯Cl, C–H⋯O) .
Key Difference : The absence of a carbonyl group in the target compound likely increases conformational flexibility, while the cyclohexylmethyl substituent introduces steric bulk and lipophilicity, contrasting with the electron-withdrawing (nitro, chloro) or π-conjugated (p-tolyl) groups in analogs.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic data for analogs highlight the role of substituents in packing arrangements:
- Compound I : Forms layers stabilized by intermolecular N–H⋯O hydrogen bonds and π-π interactions .
- Compound II : Exhibits weak π-π stacking and intramolecular hydrogen bonds, resulting in a compact crystal lattice .
- Compound III : Features interpenetrating corrugated layers via C–H⋯O and C–H⋯S interactions .
Biological Activity
1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a biphenyl moiety linked to a cyclohexylmethyl group through a thiourea functional group. This unique arrangement contributes to its biological activity.
Biological Activities
- Antimicrobial Activity : Research indicates that thiourea derivatives exhibit antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Potential : Studies have demonstrated that thiourea derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation, showing promise in targeting specific cancer types .
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. It is believed to interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects .
The biological effects of this compound are attributed to several mechanisms:
- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting processes such as apoptosis and cell cycle regulation.
- Gene Expression Alteration : Evidence suggests that it can modify gene expression profiles, which may contribute to its anticancer and antimicrobial effects .
- Direct Interaction with Biomolecules : The thiourea group is known to form hydrogen bonds and other interactions with proteins and nucleic acids, facilitating its biological activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Distribution : Its ability to cross cell membranes may enhance its efficacy against intracellular targets.
- Metabolism : Preliminary studies indicate that metabolic pathways could affect the compound's bioavailability and efficacy .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiourea derivatives, including this compound, against common pathogens. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
- Cancer Cell Line Testing : In vitro assays using human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The study reported a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic use .
Data Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Modulates specific enzyme activities |
| Pharmacokinetics | Good absorption; potential for effective distribution |
Q & A
Q. What are the standard synthetic routes for preparing 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves a nucleophilic addition-elimination reaction between biphenyl-4-yl isothiocyanate and cyclohexylmethylamine. Key parameters include:
- Solvent choice (e.g., anhydrous THF or DCM) to minimize side reactions.
- Temperature control (0–25°C) to prevent thermal decomposition of intermediates.
- Stoichiometric ratios (1:1.2 amine-to-isothiocyanate) to ensure complete conversion .
Table 1 : Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF | 85–90% |
| Reaction Temperature | 0–5°C | <5% side products |
| Reaction Time | 12–24 hours | 95% completion |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this thiourea derivative?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the thiourea linkage (N–H protons at δ 9.2–10.5 ppm; C=S resonance at δ 175–185 ppm).
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯S) and planarity of the thiourea core, with typical bond lengths of C=S (1.66–1.68 Å) and C–N (1.35–1.40 Å) .
- IR Spectroscopy : Strong absorption bands at 1250–1350 cm (C=S stretch) and 3200–3400 cm (N–H stretches) .
Q. What preliminary biological screening protocols are recommended for assessing this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with IC determination via dose-response curves.
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as discrepancies in binding affinity or reaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic interactions to validate proposed reaction pathways or binding modes. For example, DFT can clarify whether a sulfoxide byproduct forms via radical or ionic mechanisms .
- Molecular Dynamics (MD) Simulations : Assess ligand-protein stability (e.g., RMSD < 2 Å over 100 ns trajectories) to reconcile conflicting enzymatic inhibition data .
- Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outliers in datasets and refine experimental protocols .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies without altering its pharmacophore?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while preserving thiourea hydrogen-bonding motifs.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the cyclohexylmethyl moiety, which are cleaved in vivo.
- Accelerated Stability Testing : Monitor degradation under forced conditions (40°C/75% RH) with HPLC-MS to identify vulnerable sites .
Q. How can factorial design improve the efficiency of synthesizing and testing derivatives of this compound?
- Methodological Answer : A 2 factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. For example: Table 2 : Factorial Design for Derivative Synthesis
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| Solvent | DCM | DMF |
| Catalyst | None | Triethylamine |
| Response surface methodology (RSM) then identifies optimal conditions for maximizing yield and purity . |
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer :
- Polymorphism : Multiple crystal forms may exist due to flexible cyclohexyl groups. Use differential scanning calorimetry (DSC) to detect phase transitions.
- Disorder in Aromatic Rings : Refine structures using SHELXL with constraints on biphenyl torsion angles.
- Hydrogen Bonding Networks : High-resolution synchrotron XRD (λ = 0.7 Å) resolves weak interactions like C–H⋯π contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
